(2R)-3-(4-Methylphenyl)pentan-2-amine
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Overview
Description
(2R)-3-(4-Methylphenyl)pentan-2-amine is a chiral amine compound characterized by the presence of a methylphenyl group attached to a pentan-2-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(4-Methylphenyl)pentan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-pentanone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-methylbenzaldehyde and 2-pentanone in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine compound.
Chiral Resolution: The final step involves chiral resolution to obtain the (2R)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(4-Methylphenyl)pentan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The methylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
(2R)-3-(4-Methylphenyl)pentan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-(4-Methylphenyl)pentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-(4-Methylphenyl)pentan-2-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
3-(4-Methylphenyl)propan-2-amine: A structurally similar compound with a shorter carbon chain.
3-(4-Methylphenyl)butan-2-amine: Another similar compound with a different carbon chain length.
Uniqueness
(2R)-3-(4-Methylphenyl)pentan-2-amine is unique due to its specific chiral configuration, which can result in distinct biological activity and interactions compared to its enantiomers and other structurally similar compounds.
Properties
IUPAC Name |
(2R)-3-(4-methylphenyl)pentan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-12(10(3)13)11-7-5-9(2)6-8-11/h5-8,10,12H,4,13H2,1-3H3/t10-,12?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLXCFWSEWVFDB-RWANSRKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=C(C=C1)C)[C@@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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